molecular formula C11H20N2O2 B2398788 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-75-5

6-(Boc-amino)-1-azaspiro[3.3]heptane

Cat. No. B2398788
CAS RN: 1638767-75-5
M. Wt: 212.293
InChI Key: RRMQBXQOCRBMDL-DKTWLAJQSA-N
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Description

Synthesis Analysis

The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines suitably protected for use as building blocks in drug discovery has been reported . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .


Molecular Structure Analysis

Structural analysis revealed the similarity between the spiro[3.3]heptane and cyclohexane scaffolds . Comparison of the distance between functional groups and their spatial orientation proved that 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives .


Chemical Reactions Analysis

A class of reactions for sulfonyl fluorides to form amino-oxetanes by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity has been described . A defluorosulfonylation forms planar oxetane carbocations simply on warming .


Physical And Chemical Properties Analysis

The molecular weight of 6-(Boc-amino)-1-azaspiro[3.3]heptane is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 212.152477885 g/mol .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The synthesized compound shares structural similarities with natural amino acids like ornithine and GABA. These natural compounds play crucial roles in biological processes. Researchers can leverage 6-(Boc-amino)-1-azaspiro[3.3]heptane derivatives to design novel drugs or explore potential therapeutic targets .

Future Directions

The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed . These novel modules are expected to have significance in drug discovery and design . Cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, are considered as promising sterically constrained diamine building blocks for drug discovery .

Mechanism of Action

Target of Action

The primary targets of 6-(Boc-amino)-1-azaspiro[3It is synthesized as an analogue of natural compounds, ornithine and gaba , which play important roles in biological processes. Therefore, it can be inferred that this compound may interact with similar targets as these natural compounds.

Mode of Action

The exact mode of action of 6-(Boc-amino)-1-azaspiro[3Due to its structural similarity to ornithine and gaba, it can be hypothesized that it may interact with the same receptors or enzymes as these compounds . The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may be involved in similar biochemical pathways as these compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Boc-amino)-1-azaspiro[3It is known to have good solubility in polar organic solvents , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may have similar effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(Boc-amino)-1-azaspiro[3It is known to be stable under normal storage conditions (2-8°c) .

properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBXQOCRBMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146926
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Boc-amino)-1-azaspiro[3.3]heptane

CAS RN

1638767-68-6
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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